molecular formula C10H15NO2S B472627 N-(2-methylpropyl)benzenesulfonamide CAS No. 23705-39-7

N-(2-methylpropyl)benzenesulfonamide

Cat. No. B472627
CAS RN: 23705-39-7
M. Wt: 213.3g/mol
InChI Key: XRTYMJYAOZHUHI-UHFFFAOYSA-N
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Description

“N-(2-methylpropyl)benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . The general formula for this compound is C7H9NO2S .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, which “N-(2-methylpropyl)benzenesulfonamide” is a part of, has been studied extensively. For instance, new aryl thiazolone–benzenesulfonamides were synthesized and their carbonic anhydrase IX inhibitory effect was evaluated . Another study described the synthesis of benzenesulfonamide analogs by the Schiff base condensation .


Molecular Structure Analysis

The molecular structure of “N-(2-methylpropyl)benzenesulfonamide” can be represented by the formula C7H9NO2S . The average mass of the molecule is 171.217 Da and the monoisotopic mass is 171.035400 Da .


Chemical Reactions Analysis

Benzenesulfonamides, including “N-(2-methylpropyl)benzenesulfonamide”, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Scientific Research Applications

  • Solid-Phase Synthesis Applications : Benzenesulfonamides, including derivatives like N-(2-methylpropyl)benzenesulfonamide, have been utilized as key intermediates in solid-phase synthesis. These compounds are instrumental in chemical transformations and the production of diverse privileged scaffolds (Fülöpová & Soural, 2015).

  • Environmental Analysis : Research involving environmental contaminants, such as benzenesulfonamides, has led to the development of novel extraction and detection methods. These methods are essential for analyzing the presence of such compounds in soil and other environmental samples (Speltini et al., 2016).

  • Photodynamic Therapy in Cancer Treatment : Certain benzenesulfonamide derivatives have potential in photodynamic therapy for cancer treatment. Their properties, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

  • Medical Research - Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides, including various derivatives, have been explored as carbonic anhydrase inhibitors. These studies are significant for understanding the inhibition mechanism and potential therapeutic applications (Di Fiore et al., 2011).

  • Neurotoxicity Studies : Studies on compounds like N-butyl benzenesulfonamide have revealed their neurotoxic effects, which is crucial for understanding the safety implications of these compounds in humans (Strong et al., 2004).

  • Anticancer Activity : Research on benzenesulfonamide derivatives has shown promising results in anticancer activities. For instance, specific compounds exhibited significant activity against human colorectal carcinoma and cervical carcinoma cell lines (Karakuş et al., 2018).

  • Analytical Chemistry : Benzenesulfonamides are important in developing analytical methods for detecting environmental pollutants. Their occurrence and behavior during sewage treatment have been extensively studied (Herrero et al., 2014).

  • Molecular and Conformational Studies : Investigations into the molecular structure and conformations of benzenesulfonamides, including their derivatives, provide insights into their chemical properties and interactions (Petrov et al., 2006).

Future Directions

The use of green solvents is being emphasized to reduce the environmental impact of chemical processes . Therefore, future research could focus on finding environmentally friendly and cost-effective options for the synthesis of “N-(2-methylpropyl)benzenesulfonamide” and other benzenesulfonamides .

properties

IUPAC Name

N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-9(2)8-11-14(12,13)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTYMJYAOZHUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)benzenesulfonamide

Synthesis routes and methods

Procedure details

To a solution of 4.14 g of isobutylamine (56.6 mmol) and 2.86 g of triethylamine (28.3 mmol) in 40 mL of CH2Cl2 was slowly added 5.0 g of benzenesulfonyl chloride (28.3 mmol) at 0° C. The resulting mixture was stirred at 0° C. for 30 min and then at rt for 1 hr. 150 mL of CH2Cl2 were added, and the organic layer was washed with saturated aqueous solution of NH4Cl and brine (30×2 mL), dried over MgSO4, filtered, and the filtrate was concentrated to give the title compound. 1H NMR (CDCl3) δ 0.87 (d, J=6.6 Hz, 6H), 1.71 (tsept, J=6.7, 6.5 Hz, 1H), 2.76 (dd, J=6.5, 6.7 Hz, 2H), 4.61 (t, J=6.5 Hz, 1H), 7.49–7.88 (m, 5H). Mass Spectrum (CI+) m/e=214 (M+1).
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Szcześniak, O Staszewska-Krajewska… - Tetrahedron …, 2017 - Elsevier
Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions - ScienceDirect Skip to main contentSkip to article …
Number of citations: 12 www.sciencedirect.com
IA Darwish, AA Al-Majed, NA Alsaif, AH Bakheit… - Profiles of Drug …, 2021 - Elsevier
Darunavir: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl [(2S,3R)-4-{[(4-aminophenyl)sulfonyl] (isobutyl)amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate is a synthetic non-peptide …
Number of citations: 6 www.sciencedirect.com

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